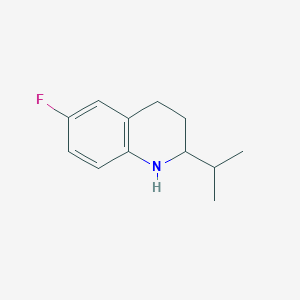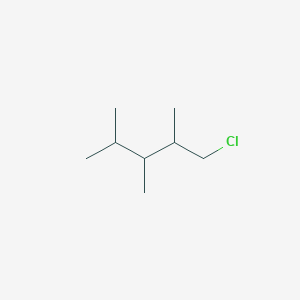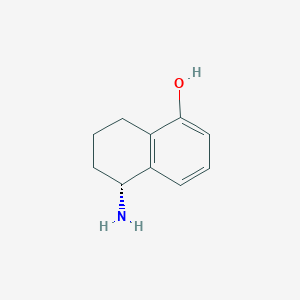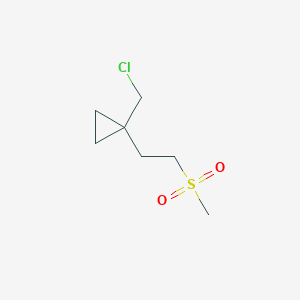
1-methyl-5-(thiophen-2-yl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position and a thiophene ring at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 1-methyl-1H-pyrazole and thiophene-2-carboxylic acid.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially reducing the double bonds within the ring structure.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mécanisme D'action
The mechanism by which 1-methyl-5-(thiophen-2-yl)-1H-pyrazol-4-amine exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. Molecular docking studies can provide insights into these interactions.
Material Science: In materials applications, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
Comparaison Avec Des Composés Similaires
1-Methyl-5-(thiophen-2-yl)-1H-pyrazole: Lacks the amino group at the 4-position.
5-(Thiophen-2-yl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a pyrazole ring.
2-Amino-1,3,4-thiadiazole: Features a thiadiazole ring with an amino group at the 2-position.
Uniqueness: 1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-4-amine is unique due to the presence of both the pyrazole and thiophene rings, as well as the amino group at the 4-position. This combination of structural features imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H9N3S |
|---|---|
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
1-methyl-5-thiophen-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C8H9N3S/c1-11-8(6(9)5-10-11)7-3-2-4-12-7/h2-5H,9H2,1H3 |
Clé InChI |
XVHCJGQXQZJNEB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)N)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)








![[1-(Bromomethyl)cyclopropyl]cyclohexane](/img/structure/B13168663.png)

